Indoline-7-sulfonamide
Overview
Description
Biochemical Analysis
Biochemical Properties
Indoline-7-sulfonamide interacts with various enzymes, proteins, and other biomolecules. The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . The formed sulfonamide-indole scaffold is highly potent in terms of biological significance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylamino-2-deoxy-b-D-allopyranose typically involves the acetylation of D-allosamine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of 2-acetylamino-2-deoxy-b-D-allopyranose follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The purification of the compound is typically done using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-acetylamino-2-deoxy-b-D-allopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acyl group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-acetylamino-2-deoxy-b-D-allopyranose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetylamino-2-deoxy-b-D-allopyranose involves its interaction with specific enzymes and proteins. It is known to target enzymes such as chitotriosidase and chitinase, which are involved in the degradation of chitin . The compound binds to the active site of these enzymes, inhibiting their activity and affecting the metabolic pathways they regulate .
Comparison with Similar Compounds
Similar Compounds
2-acetylamino-2-deoxy-b-D-galactopyranose: Similar in structure but differs in the configuration of the sugar moiety.
N-acetyl-D-glucosamine: Another acylaminosugar with a different sugar backbone.
Uniqueness
2-acetylamino-2-deoxy-b-D-allopyranose is unique due to its specific sugar configuration and its ability to interact with certain enzymes. This makes it a valuable compound for studying carbohydrate metabolism and developing enzyme inhibitors .
Properties
IUPAC Name |
2,3-dihydro-1H-indole-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIZWSHMLSVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292539 | |
Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111048-65-8 | |
Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111048-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indole-7-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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